The synthesis of Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- can be achieved through several methods, primarily focusing on the formation of the hydrazine moiety and subsequent coupling with the benzamide framework.
The molecular structure of Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- can be detailed as follows:
The configuration around the nitrogen atoms in the hydrazine moiety can influence the compound's biological activity, making stereochemical considerations important in its synthesis and application .
Benzamide derivatives, including N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)-, can undergo several chemical reactions:
The mechanism of action for Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- is primarily linked to its interaction with biological targets:
Studies have indicated that benzamide derivatives can exhibit significant activity against various cancer cell lines, suggesting their potential use in therapeutic applications .
Benzamide derivatives are generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Benzamide, N-(1-methylethyl)-4-((2-(methyl-d3)hydrazino)methyl)- has several applications across various fields:
The compound Benzamide, N-(1-methylethyl)-4-((2-(methyl-d₃)hydrazino)methyl)- is a deuterated derivative of the established antineoplastic agent Procarbazine (CAS 671-16-9). Its systematic IUPAC name is N-Isopropyl-4-((2-(trideuteriomethyl)hydrazinyl)methyl)benzamide. Key synonyms include:
The molecular formula is C₁₂H₁₆D₃N₃O, with a molecular weight of 224.33 g/mol (versus 221.30 g/mol for non-deuterated procarbazine). The deuteration occurs at the methyl group attached to the hydrazine nitrogen, replacing all three hydrogen atoms with deuterium [5] [10].
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | N-Isopropyl-4-((2-(trideuteriomethyl)hydrazinyl)methyl)benzamide |
CAS Registry | 671-16-9 (base compound); Deuterated form not yet assigned |
Molecular Formula | C₁₂H₁₆D₃N₃O |
Key Synonyms | Deutero-Procarbazine; N-(1-Methylethyl)-4-[(2-(methyl-d₃)hydrazino)methyl]benzamide |
SMILES | O=C(NC(C)C)C1=CC=C(CNNC([2H])([2H])[2H])C=C1 |
Procarbazine (the non-deuterated parent compound) is clinically used for:
The deuterated analog aims to modulate the metabolic pathway of procarbazine. Deuteration at the methylhydrazine moiety is designed to retard cytochrome P450-mediated N-demethylation, a process generating cytotoxic methyldiazonium ions and formaldehyde. By slowing this oxidation, deuterated procarbazine may:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1